6-chloro-2,3-dihydro-1H-indene-5-sulfonamide
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Overview
Description
6-chloro-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with a unique structure that includes a chloro-substituted indene ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1H-indene-5-sulfonamide typically involves the chlorination of 2,3-dihydro-1H-indene followed by sulfonamidation. One common method involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride to introduce the chloro group. The resulting 6-chloro-2,3-dihydro-1H-indene is then reacted with a sulfonamide reagent under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a wide range of functionalized indene derivatives .
Scientific Research Applications
6-chloro-2,3-dihydro-1H-indene-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,3-dihydro-1H-indene-5-sulfonamide
- 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide
- 5,6-dichloro-2,3-dihydro-1H-indene-1-one
Uniqueness
6-chloro-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific substitution pattern and the presence of both a chloro group and a sulfonamide group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
2060059-46-1 |
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Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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